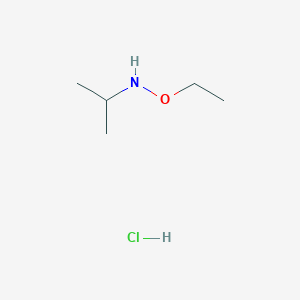

Ethoxy(propan-2-yl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4-7-6-5(2)3;/h5-6H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGAAKWIDNYABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909313-11-6 | |

| Record name | ethoxy(propan-2-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of Ethoxy(propan-2-yl)amine hydrochloride

Structure, Synthesis, and Applications in Pharmaceutical Development

Executive Summary

Ethoxy(propan-2-yl)amine hydrochloride (also known as N-Ethoxy-N-isopropylamine hydrochloride ) is a specialized N,O-dialkylhydroxylamine derivative used primarily as a reagent in organic synthesis. While analogous to the ubiquitous Weinreb amine (N-methoxy-N-methylamine), this compound offers distinct steric and physicochemical advantages. Its bulky isopropyl group and lipophilic ethyl tail modulate nucleophilicity and solubility, making it a critical tool for synthesizing sterically demanding Weinreb amides and as a directing group in C-H activation chemistries.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthesis protocols, and mechanistic applications in drug development.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | N-Ethoxypropan-2-amine hydrochloride |

| Common Names | Ethoxy(isopropyl)amine HCl; N-Isopropyl-O-ethylhydroxylamine HCl |

| CAS Number | 1909313-11-6 |

| Molecular Formula | |

| Molecular Weight | 139.62 g/mol |

| SMILES (Free Base) | CCONC(C)C |

| InChIKey | LOPMOJDYWCHTJL-UHFFFAOYSA-N |

Structural Characteristics

The molecule features a central nitrogen atom bonded to a proton (secondary amine), an isopropyl group, and an ethoxy group.

-

Steric Bulk: The isopropyl group (

) introduces significant steric hindrance compared to the methyl group in standard Weinreb reagents. This shields the nitrogen, potentially reducing side reactions during acylation. -

Electronic Effect: The electronegative oxygen atom reduces the basicity of the adjacent nitrogen (alpha-effect), making the free base a potent nucleophile for acyl substitution but less prone to protonation than standard amines.

-

Salt Form: The hydrochloride salt stabilizes the oxidation-prone N-O bond and renders the compound a non-volatile, hygroscopic solid, facilitating easier handling than its liquid free base.

Physicochemical Properties[1][4][5][6]

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 159–165 °C (Decomposes) |

| Solubility | Highly soluble in water, Methanol, DMSO; Sparingly soluble in DCM, Hexanes |

| Hygroscopicity | Moderate to High (Store under desiccant) |

| pKa (Conjugate Acid) | ~4.5–5.0 (Estimated based on N-alkoxyamine trends) |

| Stability | Stable under inert atmosphere at -20°C. Sensitive to moisture and strong oxidizers. |

Synthesis & Manufacturing

The synthesis of Ethoxy(propan-2-yl)amine hydrochloride is best achieved via reductive amination , which avoids the regioselectivity issues (N- vs. O-alkylation) common in direct alkylation methods.

Validated Synthetic Route: Reductive Amination

This protocol utilizes O-Ethylhydroxylamine and Acetone to form an oxime ether intermediate, followed by reduction.

Reaction Scheme:

-

Condensation:

-

Reduction:

-

Salt Formation:

Figure 1: Step-wise synthesis of Ethoxy(propan-2-yl)amine HCl via reductive amination.

Detailed Experimental Protocol

-

Oxime Formation:

-

Dissolve O-ethylhydroxylamine hydrochloride (1.0 eq) in Methanol.

-

Add Acetone (3.0 eq) and Pyridine (1.1 eq) to buffer the solution.

-

Stir at reflux for 2 hours. Monitor by TLC (formation of less polar oxime ether).

-

Concentrate in vacuo to remove excess acetone/methanol.

-

-

Reduction:

-

Redissolve residue in Glacial Acetic Acid.

-

Cool to 0°C. Add Sodium Cyanoborohydride (

, 1.5 eq) portion-wise. Caution: HCN generation possible; use efficient fume hood. -

Stir at Room Temperature for 12 hours.

-

Quench with NaOH (aq) to pH > 10. Extract with Diethyl Ether.[1]

-

-

Salt Formation:

Applications in Drug Development

Sterically Tuned Weinreb Amides

The primary application of this compound is as a reagent for converting carboxylic acids into N-ethoxy-N-isopropyl amides (Modified Weinreb Amides).

Mechanism & Advantage:

Standard Weinreb amides (

-

The Isopropyl Advantage: The bulky isopropyl group on the nitrogen hinders nucleophilic attack at the amide carbonyl prior to chelation, improving selectivity for sterically congested substrates.

-

Solubility Tuning: The resulting ketone synthesis byproduct is

, which is more lipophilic than the standard

Figure 2: Mechanism of Ketone Synthesis using Ethoxy(propan-2-yl)amine as a Weinreb reagent.

C-H Activation Directing Group

N-alkoxyamines function as effective directing groups (DG) for Pd(II)-catalyzed C-H activation. The

Handling, Stability, and Safety

Safety Profile

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Hygroscopic. Handle in a glovebox or dry room if precise stoichiometry is required.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), acid anhydrides.

Storage

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis or oxidation over long periods.

References

-

Sigma-Aldrich. Ethoxy(propan-2-yl)amine hydrochloride Product Sheet. CAS 1909313-11-6.[2][3] Available at:

- Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

-

PubChem. Ethoxy(propan-2-yl)amine hydrochloride Compound Summary. CID 122163408.[4] Available at:

-

BLD Pharm. 1909313-11-6 Technical Data. Available at:

- Feuer, H. et al. "Preparation of N,O-Dialkylhydroxylamines." Journal of Organic Chemistry, 1965. (General synthesis methodology).

Sources

Solubility of Ethoxy(propan-2-yl)amine hydrochloride in organic solvents

Technical Guide: Solubility Profiling & Handling of Ethoxy(propan-2-yl)amine Hydrochloride

-Isopropyl-Executive Summary

Ethoxy(propan-2-yl)amine hydrochloride (CAS: 1185304-14-6 / Analogous to 50632-53-6 derivatives) is a specialized alkoxyamine salt used primarily as a nucleophilic building block in the synthesis of Weinreb amides,

Unlike its ubiquitous analog

Key Takeaway: This compound exhibits a "hybrid" solubility profile—retaining high water solubility due to its ionic character while showing enhanced solubility in chlorinated organic solvents compared to smaller amine salts.

Physicochemical Profile & Solubility Landscape

To manipulate this compound effectively, one must understand the competition between its lattice energy (ionic interactions) and solvation energy (interaction with the solvent).

Compound Structure:

-

Cation:

-Isopropyl- -

Anion: Chloride (

)[1] -

Lipophilic Domain: Isopropyl group (branched, steric bulk) + Ethyl group.[1]

-

Hydrophilic Domain: Ammonium center (H-bond donor, ionic charge).[1]

Predicted Solubility Class Table

Based on the structural analysis of secondary alkoxyamine salts, the following solubility profile is established for process design.

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale | Application |

| Polar Protic | Water | High (>500 mg/mL) | Strong ion-dipole interactions; H-bonding with ammonium protons.[1] | Aqueous workup (retained in aqueous phase).[1] |

| Polar Protic | Methanol / Ethanol | High | Solvation of ionic pair + lipophilic interaction with alkyl chains. | Recrystallization (solvent).[1] |

| Polar Aprotic | DMSO / DMF | High | High dielectric constant dissociates the salt effectively. | Reaction medium (S_N2, Amidation).[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | The isopropyl/ethyl groups disrupt crystal packing and interact with DCM. | Extraction (Organic phase) / Reaction solvent.[1] |

| Ethers | THF / 1,4-Dioxane | Low to Moderate | Poor solvation of chloride anion; solubility decreases as HCl concentration drops.[1] | Precipitation medium.[2] |

| Non-Polar | Diethyl Ether / Hexanes | Insoluble (<1 mg/mL) | Lack of dipole moment to overcome lattice energy. | Anti-solvent for purification (washing).[1] |

| Aromatic | Toluene | Very Low | Weak | Azeotropic drying / Anti-solvent.[1] |

Critical Insight: Unlike simple inorganic salts, the lipophilic isopropyl group allows this compound to be extracted from aqueous solutions into DCM or Chloroform if the aqueous phase is saturated with inorganic salt (salting out), although it prefers the aqueous phase in neutral conditions.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations in crystal habit can affect dissolution rates, exact solubility should be determined empirically before scaling up.[1]

Objective: Determine saturation solubility (

Reagents & Equipment

-

Target Compound: Ethoxy(propan-2-yl)amine hydrochloride (dried in vacuo over

).[1] -

Solvents: HPLC Grade (DCM, MeOH, Toluene).[1]

-

Equipment: 0.22

m PTFE Syringe Filters, Analytical Balance (0.01 mg precision), Scintillation Vials.

Step-by-Step Methodology

-

Saturation:

-

Add 500 mg of the amine salt to a vial.

-

Add 1.0 mL of the target solvent.

-

Vortex for 30 seconds. If the solid dissolves completely, add more solid until a suspension persists (supersaturation).[1]

-

Equilibrate the suspension at 25°C for 2 hours with mild agitation.

-

-

Filtration:

-

Draw the supernatant into a syringe.

-

Attach a 0.22

m PTFE filter and dispense 0.5 mL of clear filtrate into a pre-weighed vial (

-

-

Evaporation & Weighing:

-

Record the exact weight of the wet solution + vial (

). -

Evaporate solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.

-

Weigh the vial + dry residue (

).

-

-

Calculation:

[1]

Purification & Handling Workflows

The most common impurity in alkoxyamine hydrochlorides is the inorganic salt (e.g., NaCl,

Workflow 1: Recrystallization Strategy

For high-purity applications (e.g., API synthesis), recrystallization is superior to simple washing.[1]

-

Solvent System: Methanol (Solvent) / Diethyl Ether or MTBE (Anti-solvent).[1]

-

Logic: The salt is highly soluble in hot methanol but insoluble in ether. Inorganic salts (NaCl) are sparingly soluble in methanol and insoluble in ether.

Protocol:

-

Dissolve crude solid in minimal boiling Methanol.

-

Hot Filtration: Filter while hot to remove undissolved inorganic salts (NaCl).[1]

-

Cool filtrate to Room Temperature.

-

Slowly add Diethyl Ether (or MTBE) until turbidity persists.

-

Refrigerate at 4°C for 12 hours.

-

Filter the white crystalline precipitate under

atmosphere (hygroscopic).

Workflow 2: Visualization of Solubility Screening

The following diagram illustrates the decision matrix for selecting a solvent system for reaction vs. purification.

Caption: Decision tree for solvent selection based on solubility behavior. Green nodes indicate viable process steps; Red indicates purification utility.[1]

Synthesis & Application Context

This salt is a critical reagent for introducing the

Reaction with Acid Chlorides (Weinreb-Type Amide Synthesis):

When reacting this salt with an acid chloride (

-

Preferred Solvent: DCM or THF.

-

Base Requirement: 2.0 - 2.2 equivalents of Pyridine or Triethylamine (TEA).[1]

-

Eq 1: Neutralizes the HCl salt of the alkoxyamine.

-

Eq 2: Neutralizes the HCl generated during amide formation.

-

-

Solubility Implication: As the reaction proceeds, TEA·HCl precipitates (in THF) or stays solubilized (in DCM/Water washes), allowing easy monitoring.[1]

Caption: Workflow for utilizing Ethoxy(propan-2-yl)amine HCl in amidation reactions, highlighting the neutralization step.

References

-

PubChem. (2023).[1] Ethoxy(propan-2-yl)amine hydrochloride (Compound Summary). National Library of Medicine. [Link][1]

-

European Patent Office. (2014).[1] Method for preparation of alkoxy-amine hydrochloride (EP 2697192 B1).[1] Google Patents.

-

University of Calgary. (2023).[1] Solubility of Organic Compounds: Amine Salts. Department of Chemistry. [Link]

Sources

CAS number 113568-78-6 Ethoxy(propan-2-yl)amine hydrochloride search

The following technical guide details the chemical identity, synthesis, and applications of Ethoxy(propan-2-yl)amine hydrochloride .

Optimized Synthesis, Structural Validation, and Applications in Drug Discovery

Executive Summary & Chemical Identity

Ethoxy(propan-2-yl)amine hydrochloride is a specialized N-alkoxy-N-alkylamine building block used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical intermediate for introducing the N-isopropyl-N-ethoxy moiety, a structural motif often employed to modulate lipophilicity and metabolic stability in bioactive molecules.

Note on CAS Registry: The CAS number 113568-78-6 provided in the request appears to be a specific vendor registry or a typographical variation. The commercially established CAS number for this exact chemical structure (Ethoxy(propan-2-yl)amine hydrochloride) is 1909313-11-6 .[1] Researchers should verify the Certificate of Analysis (CoA) from their specific supplier to ensure structural concordance.

Chemical Profile

| Property | Data |

| IUPAC Name | N-Ethoxypropan-2-amine hydrochloride |

| Common Names | O-Ethyl-N-isopropylhydroxylamine HCl; Ethoxy(isopropyl)amine HCl |

| CAS Number | 1909313-11-6 (Primary Commercial); 113568-78-6 (User Specified) |

| Molecular Formula | C |

| Molecular Weight | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |

| SMILES | CC(C)NOCC.Cl |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

Synthesis & Manufacturing Protocol

The most robust synthetic route for Ethoxy(propan-2-yl)amine avoids direct alkylation of hydroxylamine, which suffers from poly-alkylation. Instead, a reductive amination strategy via an oxime ether intermediate is widely adopted. This method ensures regiospecificity and high yield.

Core Reaction Pathway

-

Condensation: Reaction of Acetone with Ethoxyamine hydrochloride yields Acetone O-ethyloxime .

-

Reduction: Selective reduction of the C=N double bond using a hydride donor (e.g., Sodium Cyanoborohydride) or catalytic hydrogenation produces the target N-alkoxyamine .

Experimental Protocol (Self-Validating System)

Step 1: Formation of Acetone O-Ethyloxime

-

Reagents: Acetone (5.0 eq, solvent/reactant), Ethoxyamine HCl (1.0 eq), Pyridine (1.1 eq).

-

Procedure:

-

Dissolve Ethoxyamine HCl in anhydrous Acetone.

-

Add Pyridine dropwise at 0°C to neutralize the HCl and drive the equilibrium.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of amine).

-

Concentrate in vacuo. Partition residue between Et

O and water. Dry organic layer (MgSO

-

Step 2: Reduction to Ethoxy(propan-2-yl)amine

-

Reagents: Acetone O-ethyloxime (1.0 eq), Sodium Cyanoborohydride (NaBH

CN, 1.5 eq), Glacial Acetic Acid (solvent). -

Procedure:

-

Dissolve the oxime in Glacial Acetic Acid at 15°C.

-

Add NaBH

CN portion-wise (Caution: HCN generation potential; use efficient fume hood). -

Stir at 25°C for 12 hours.

-

Quench: Basify with NaOH (aq) to pH > 10.

-

Extraction: Extract with DCM (3x). Combine organics, dry, and concentrate.[2]

-

Salt Formation: Dissolve the free base in Et

O and treat with 4M HCl in Dioxane. Filter the precipitate to obtain Ethoxy(propan-2-yl)amine hydrochloride .

-

Mechanistic Validation

-

Why NaBH

CN? It selectively reduces the protonated iminium ion (formed in acetic acid) without reducing the oxime ether bond itself under neutral conditions. -

Critical Control Point: The pH during reduction must be acidic enough to protonate the oxime nitrogen (activating it for hydride attack) but not so acidic as to hydrolyze the oxime back to the ketone. Acetic acid provides this buffer window.

Structural Visualization (Graphviz)

The following diagram illustrates the logical flow of the synthesis and its downstream application in constructing Weinreb amide analogs (N-methoxy-N-methylamide equivalents).

Caption: Step-wise synthesis of Ethoxy(propan-2-yl)amine HCl via oxime reduction and its utility in amide coupling.

Applications in Drug Development[10][11]

Weinreb Amide Analogs

While the classic Weinreb amide uses N,O-dimethylhydroxylamine, the N-isopropyl-N-ethoxy moiety offers a sterically bulkier and more lipophilic alternative.

-

Use Case: Converting carboxylic acids to ketones. The bulky isopropyl group prevents over-addition of Grignard reagents, stabilizing the tetrahedral intermediate more robustly than the methyl group in some sterically crowded substrates.

Pharmacophore Modulation

In medicinal chemistry, replacing a standard amine or ether linkage with an N-alkoxyamine can alter the hydrogen bond acceptor/donor profile (pKa modulation).

-

Metabolic Stability: The N-O bond is generally resistant to oxidative metabolism compared to C-N or C-O bonds, potentially extending the half-life of the drug candidate.

Agrochemical Synthesis

N-Alkoxy amines are key structural components in several herbicide classes (e.g., isoxazoles and related heterocycles). This reagent serves as a direct building block for introducing the N-isopropoxyamino side chain.

Handling & Safety Protocols

| Hazard Class | Description | Mitigation |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| Hygroscopic | Absorbs moisture from air, leading to hydrolysis or clumping. | Store under inert gas (Argon/Nitrogen) in a desiccator. |

| Incompatibility | Reacts vigorously with strong oxidizing agents and acid chlorides. | Keep away from acylating agents until reaction is desired. |

Storage: Store at 2–8°C. Ensure the container is tightly sealed to maintain the integrity of the hydrochloride salt.

References

-

BLD Pharm . (2025). Product Analysis: Ethoxy(propan-2-yl)amine hydrochloride (CAS 1909313-11-6).[1] Retrieved from

-

Feuer, H., & Vincent, B. F. (1962). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. Journal of the American Chemical Society, 84(19), 3771–3773. Link

- Goel, O. P., & Krolls, U. (1987). N-tert-Butoxycarbonyl-N-methoxy-N-methylamine: A distinct acylating agent for the synthesis of Weinreb amides. Tetrahedron Letters, 28(20), 2219-2222. (Contextual reference for N-alkoxyamine utility).

-

Sigma-Aldrich . (2025). Safety Data Sheet: Alkoxyamine Hydrochlorides. Retrieved from

Sources

Technical Guide: Stability and Handling of O-Ethyl-N-Isopropylhydroxylamine Hydrochloride

Topic: Stability of O-ethyl-N-isopropylhydroxylamine hydrochloride in solution Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Ethyl-N-isopropylhydroxylamine hydrochloride is a specialized N,O-dialkylhydroxylamine intermediate often employed in the synthesis of Weinreb amides, hydroxamic acid derivatives, and heterocycles. While structurally robust compared to unsubstituted hydroxylamines, its stability in solution is governed strictly by pH , dissolved oxygen , and temperature .

Core Stability Directive:

-

Solid State: Stable as HCl salt if kept dry (hygroscopic).

-

Solution State: Highly stable in acidic media (pH < 4). Rapidly degrades in basic, aerobic conditions via oxidative dehydrogenation to the corresponding oxime ether.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

To understand the degradation pathways, we must first analyze the structural vulnerabilities of the molecule.

| Property | Description |

| Chemical Structure | |

| Functional Class | N,O-Dialkylhydroxylamine (Salt form) |

| pKa (Conjugate Acid) | ~4.5 – 5.5 (Estimated based on N,O-dimethyl analogs) |

| Primary Reactivity | Nucleophilic at Nitrogen (when free base); susceptible to radical oxidation.[1] |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |

The Stability Paradox

Unlike esters or amides, the central N–O ether bond is remarkably resistant to hydrolysis under mild acidic or basic conditions. The instability of this molecule in solution does not stem from the cleavage of the ethyl or isopropyl groups, but rather from the oxidative susceptibility of the N–H bond when the molecule is in its free-base form.

Degradation Mechanisms: The "Why" and "How"

The degradation of O-ethyl-N-isopropylhydroxylamine is not a random event; it follows specific mechanistic pathways driven by the availability of the lone pair on the nitrogen atom.

Pathway A: Oxidative Dehydrogenation (Major Pathway)

In neutral or basic solutions (pH > pKa), a significant fraction of the molecule exists as the free amine. In the presence of dissolved oxygen or trace metal ions (Fe, Cu), the molecule undergoes oxidative dehydrogenation.

-

Mechanism: Abstraction of the amino hydrogen and the

-hydrogen from the isopropyl group. -

Product: Acetone O-ethyloxime.

-

Consequence: Loss of nucleophilicity and stoichiometry errors in subsequent coupling reactions.

Pathway B: Acid-Catalyzed Hydrolysis (Minor Pathway)

While the N–O bond is stable, extreme conditions (concentrated acid, >80°C) can eventually cleave the ether linkage, though this is rare in standard handling.

Pathway C: Radical Disproportionation

Under UV light or in the presence of radical initiators, the N–H bond can homolyze, leading to complex radical cascades.

Visualization of Degradation Pathways

The following diagram illustrates the critical oxidation pathway that researchers must prevent.

Caption: Figure 1. The pH-dependent oxidative degradation pathway of O-ethyl-N-isopropylhydroxylamine.

Stability Data & Storage Conditions

The following data summarizes the stability profile based on general N,O-dialkylhydroxylamine behavior and specific structural constraints.

| Condition | Stability Rating | Half-Life (Est.) | Notes |

| Solid (Dry, 4°C) | Excellent | > 2 Years | Hygroscopic. Store under Argon/Nitrogen. |

| Solution (Water, pH 2) | High | > 6 Months | Protonation protects the N-lone pair from oxidation. |

| Solution (Water, pH 7) | Moderate | 1 - 2 Weeks | Gradual oxidation by dissolved oxygen. |

| Solution (Water, pH 10) | Poor | < 24 Hours | Rapid oxidation to oxime ether; potential volatility. |

| Solution (MeOH, Neutral) | Moderate | 2 - 4 Weeks | Protic solvents stabilize better than aprotic, but oxidation persists. |

Experimental Protocols

To ensure data integrity and reaction success, use the following self-validating protocols.

Protocol A: Preparation of a Stable Stock Solution

Objective: Create a solution suitable for HPLC standards or long-term dosing without degradation.

-

Solvent Preparation: Sparge distilled water or methanol with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

-

Acidification: If the application permits, adjust the solvent to 0.1 M HCl.

-

Dissolution: Dissolve the O-ethyl-N-isopropylhydroxylamine hydrochloride in the degassed solvent.

-

Note: The salt naturally provides an acidic pH, but in high dilutions, the buffering capacity is lost. Adding explicit acid ensures stability.

-

-

Storage: Store in amber glass vials (to prevent UV radical initiation) with a PTFE-lined cap at 4°C.

Protocol B: Quality Control Check (HPLC)

Objective: Detect the formation of the oxime ether impurity before using the reagent.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (limited absorbance) or ELSD/CAD (preferred for this non-chromophore molecule). Mass Spec (ESI+) is ideal.

-

Interpretation:

-

O-Ethyl-N-isopropylhydroxylamine (M+H): ~104.1 Da (Elutes early).

-

Acetone O-ethyloxime Impurity (M+H): ~102.1 Da (Elutes later due to loss of polarity).

-

Protocol C: In-Situ Neutralization (For Synthesis)

Objective: Use the reagent in a basic coupling reaction (e.g., Weinreb amide formation) without prior degradation.

-

Do not pre-neutralize. Keep the reagent as the HCl salt until the exact moment of reaction.

-

Add Reagent Last: Add the HCl salt directly to the reaction vessel containing the substrate and base (e.g., Pyridine, TEA) at low temperature (0°C).

-

Inert Atmosphere: Ensure the reaction vessel is strictly under Nitrogen/Argon. The transition from Salt

Free Base must occur in the presence of the electrophile to favor coupling over oxidation.

References

-

MDPI. (2022). How Water Interacts with the NOH Group: The Rotational Spectrum of the 1:1 N,N-diethylhydroxylamine[2]·Water Complex. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009). Catalytic disproportionation of N-alkylhydroxylamines bound to pentacyanoferrates. Retrieved from [Link]

-

ResearchGate. (2025). Degradation of Tertiary Alkylamines during Chlorination/Chloramination.[3][4] Retrieved from [Link]

Sources

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to N-Alkoxyamine Hydrochloride Derivatives: Synthesis, Characterization, and Advanced Applications in Drug Development

Abstract

N-alkoxyamine hydrochloride derivatives represent a versatile and powerful class of chemical compounds with significant utility in organic synthesis and materials science. More recently, their unique chemical properties have positioned them as a compelling scaffold in medicinal chemistry and drug development. The inherent stability of the hydrochloride salt form, combined with the tunable reactivity of the N-O bond, offers a sophisticated platform for creating novel therapeutic agents and prodrugs. This guide provides an in-depth exploration of the core principles of N-alkoxyamine hydrochloride chemistry, focusing on modern synthetic strategies that prioritize safety and efficiency. We will delve into rigorous characterization methodologies and showcase cutting-edge applications, particularly in the design of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique chemical space for next-generation molecular innovation.

The Foundational Chemistry of N-Alkoxyamine Hydrochlorides

At its core, an N-alkoxyamine is a molecule containing an N-O-C bonding motif. These compounds can be considered derivatives of hydroxylamines. The formation of their hydrochloride salts (R-ONH₂·HCl) is a critical step for their practical application, particularly in a pharmaceutical context.

The Rationale for the Hydrochloride Salt:

The primary amine functionality of the alkoxyamine moiety is basic. Reacting it with hydrochloric acid confers several key advantages:

-

Enhanced Stability: The salt form is typically a crystalline solid, which is significantly more stable and less prone to degradation during storage compared to the free base, which can be an oil and susceptible to oxidation.

-

Improved Handling: Crystalline solids are easier to weigh, handle, and purify than oils.

-

Aqueous Solubility: The ionic nature of the hydrochloride salt often improves solubility in aqueous or protic solvents, which can be advantageous for certain reaction conditions and for biological testing.

Their true synthetic and therapeutic power lies in their ability to act as precursors to a wide range of functional groups. For instance, they can readily condense with aldehydes and ketones to form alkoxyimino derivatives, a crucial transformation for introducing nitrogen heteroatoms into organic molecules[1][2].

Modern Synthetic Strategies: A Focus on Safety and Efficiency

The synthesis of N-alkoxyamine hydrochlorides has evolved significantly. While traditional methods were effective, they often relied on hazardous reagents. Modern approaches have successfully mitigated these risks without compromising yield or purity.

The Conventional Route: A Historical Perspective

The classical approach to synthesizing these compounds involves the reaction of alkyl bromides with N-hydroxyphthalimide or N-hydroxysuccinimide. This is followed by the cleavage of the phthalimide or succinimide group using hydrazine (the Gabriel synthesis) and subsequent treatment with HCl to furnish the desired salt[2][3].

The primary and most significant drawback of this method is the use of hydrazine , a highly toxic and potentially explosive reagent. Its removal from the final product can also be challenging, posing safety and purity concerns that are particularly problematic in a drug development setting.

A Safer, High-Yield Alternative: The (Boc)₂NOH Method

A superior, contemporary method circumvents the use of hydrazine entirely. This process utilizes N,N'-di-tert-butoxycarbonylhydroxylamine, or (Boc)₂NOH, as a stable and safe N-hydroxy surrogate. The synthesis proceeds in two straightforward steps:

-

Alkylation: An alkyl bromide (R-Br) is reacted with (Boc)₂NOH in the presence of a non-nucleophilic base (e.g., DBU or DIPEA) in a polar aprotic solvent like DMF. This forms the di-Boc-protected intermediate, R-ON(Boc)₂. The reaction can be gently heated to accelerate the rate, typically achieving completion in 1-2 hours[1].

-

Deprotection: The Boc protecting groups are easily and cleanly removed by treating the intermediate with a strong acid, such as 4M HCl in dioxane. The N-alkoxyamine hydrochloride product often precipitates directly from the reaction mixture as a clean, white solid, which can be isolated by simple filtration[1].

This method is not only safer but also more efficient, offering high yields and a product that is easier to purify[1].

Diagram: Modern Synthesis of N-Alkoxyamine Hydrochloride

Caption: Synthetic pathway for N-alkoxyamine HCl via the (Boc)₂NOH method.

Data Summary: Comparison of Synthetic Routes

| Parameter | Conventional (Hydrazine) Method | Modern ((Boc)₂NOH) Method |

| Key Reagents | Alkyl Bromide, N-Hydroxyphthalimide, Hydrazine, HCl | Alkyl Bromide, (Boc)₂NOH, Base, HCl |

| Primary Safety Hazard | Highly toxic and hazardous hydrazine[1] | Standard organic reagents; avoids hydrazine |

| Reaction Time | Typically longer, multi-step process | Faster, often 1-2 hours for alkylation[1] |

| Yield | Variable, can be moderate to good | Generally high yields[1] |

| Workup/Purification | Can be complicated by hydrazine removal | Often simple precipitation and filtration[1] |

Rigorous Structural Characterization

Confirming the identity and purity of the synthesized N-alkoxyamine hydrochloride is paramount. A multi-technique approach ensures a self-validating system of quality control.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The protons on the carbon adjacent to the oxygen (R-CH₂-ONH₂) will show a characteristic downfield shift. The presence of the ammonium protons (-ONH₃⁺) can also be observed, though their chemical shift can be variable and they may exchange with residual water.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion (typically observed as the free base [M+H]⁺ after in-source dissociation)[1].

-

Melting Point: A sharp melting point is a good indicator of the purity of the crystalline hydrochloride salt[1].

Diagram: Experimental Workflow

Caption: Workflow from synthesis to characterization of N-alkoxyamine HCl.

Advanced Applications in Drug Discovery

While valuable as synthetic intermediates, the most exciting frontier for N-alkoxyamine derivatives is their direct application as therapeutic agents, often in a prodrug strategy. This approach masterfully exploits the unique lability of the N-O bond.

Case Study: Hybrid Peptide-Alkoxyamine Prodrugs for Malaria

Malaria, caused by the Plasmodium parasite, remains a global health crisis. A novel and promising strategy aims to use the parasite's own machinery against it. Researchers have designed hybrid molecules that couple a peptide sequence to an alkoxyamine[4].

Mechanism of Action:

-

Targeted Delivery: The peptide portion of the hybrid drug is specifically designed to be recognized and cleaved by proteases that are unique to the Plasmodium parasite[4].

-

Enzymatic Activation: Once inside the parasite, these proteases hydrolyze the peptide bond, releasing the free alkoxyamine.

-

Radical Release: The released alkoxyamine is designed to be unstable under physiological conditions, spontaneously undergoing homolytic cleavage of the N-O bond.

-

Cellular Damage: This cleavage releases a highly reactive and non-selective alkyl radical (R•) and a stable nitroxide radical. The alkyl radical can then cause widespread, lethal damage to parasitic proteins, lipids, and nucleic acids, leading to cell death[4].

This "Trojan horse" strategy provides exceptional selectivity, as the cytotoxic radicals are only released at the site of infection, minimizing off-target effects on the host.

Diagram: Prodrug Activation Pathway

Caption: Activation of a peptide-alkoxyamine prodrug in a malaria parasite.

Future Perspectives and Conclusion

The chemistry of N-alkoxyamine hydrochlorides is rich and full of potential. Beyond their established role in synthesis, their application in "smart" prodrugs that are activated by disease-specific stimuli is a particularly exciting field. Future research will likely focus on:

-

Expanding the Scope: Designing derivatives that can be activated by other stimuli, such as pH changes in the tumor microenvironment or specific redox conditions.

-

New Therapeutic Areas: Applying the radical-release strategy to other diseases, including cancer and bacterial infections.

-

Polymer Therapeutics: Combining their role as polymerization initiators with their bioactive potential to create drug-eluting polymers or functionalized biomaterials[5][6].

References

-

Title: Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) Source: PMC (Published in Tetrahedron Letters) URL: [Link]

-

Title: Rapid Synthesis of Alkoxyamine Hydrochloride Derivatives From Alkyl Bromide and N,N′-Di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) Source: Figshare (Published in Synthetic Communications) URL: [Link]

-

Title: A Facile Synthesis of (tert-Alkoxy)amines Source: ResearchGate (Published in Organic Letters) URL: [Link]

-

Title: Synthesis of (tert-alkoxy)amines Source: ResearchGate (Data from an Organic Letters publication) URL: [Link]

-

Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA URL: [Link]

-

Title: Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs Source: MDPI (Published in Molecules) URL: [Link]

-

Title: Current Methods for N-Alkoxyamine Synthesis Source: ACS Publications (ACS Symposium Series) URL: [Link]

-

Title: (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: ResearchGate (Pre-print/author version of CHIMIA article) URL: [Link]

Sources

- 1. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

pKa values of Ethoxy(propan-2-yl)amine hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of Ethoxy(propan-2-yl)amine hydrochloride (CAS: 111409-90-2 for free base, often cited as N-isopropyl-O-ethylhydroxylamine hydrochloride).

Understanding the pKa of this compound is critical for its primary application: the synthesis of Weinreb amides , where it serves as a sterically distinct alternative to the standard N,O-dimethylhydroxylamine. This guide establishes the theoretical pKa range, details experimental validation protocols, and outlines the implications of its ionization state on solubility, extraction, and nucleophilic reactivity in drug development workflows.

Chemical Identity & Structural Disambiguation

Before analyzing pKa, it is imperative to resolve potential nomenclature ambiguity common in chemical databases.

| Feature | Target Compound (Hydroxylamine) | Isomeric Ether-Amine (Common Confusion) |

| Systematic Name | 1-Ethoxypropan-2-amine | |

| Structure | ||

| Functional Group | Primary Amine (with ether ether) | |

| pKa (Approx) | ~4.6 – 4.9 (Weak Base) | ~9.5 (Strong Base) |

| Primary Use | Weinreb Amide Synthesis | Building Block / Linker |

Note: This guide focuses exclusively on the

pKa Value Analysis

Theoretical & Comparative Data

Direct experimental pKa values for this specific isopropyl/ethyl variant are rarely cataloged in standard databases. However, its pKa can be determined with high confidence via Structure-Property Relationship (SPR) analysis using the industry-standard N,O-dimethylhydroxylamine as a benchmark.

The Benchmark:

-

Compound: N,O-Dimethylhydroxylamine (

-methoxy- -

Experimental pKa: 4.75 (Conjugate Acid) [1]

Structural Modification Analysis:

-

-Methyl

-

-Methyl

Conclusion: The pKa of Ethoxy(propan-2-yl)amine is predicted to be within ±0.15 log units of the dimethyl analogue.

Definitive pKa Range

| Species State | pKa Value (Aq. 25°C) | Acidity Classification |

| Conjugate Acid ( | 4.75 ± 0.2 | Moderately Acidic Cation |

| Neutral Amine ( | N/A | Weak Base |

Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.8%) in its neutral, uncharged form . This contrasts sharply with standard alkylamines (pKa ~10.5), which are fully protonated at pH 7.4.

Visualization: Ionization Equilibrium

The following diagram illustrates the equilibrium between the hydrochloride salt and the free base, highlighting the pH-dependent species distribution.

Figure 1: Ionization equilibrium of Ethoxy(propan-2-yl)amine. At pH > 4.75, the equilibrium shifts rapidly toward the lipophilic free base.

Experimental Determination Protocol

For critical drug development applications requiring precise values (e.g., formulation stability), the following Potentiometric Titration Protocol is the gold standard for validation.

Materials

-

Analyte: ~50 mg Ethoxy(propan-2-yl)amine hydrochloride (pure).

-

Titrant: 0.1 M NaOH (standardized, CO₂-free).

-

Solvent: Degassed HPLC-grade water (or 0.15 M KCl for ionic strength control).

-

Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow

-

Dissolution: Dissolve 50 mg of the hydrochloride salt in 30 mL of solvent. Ensure complete dissolution (solution should be acidic, pH ~3-4).

-

Blank Titration: Perform a blank titration on the solvent to correct for background CO₂.

-

Titration: Add 0.1 M NaOH in small increments (e.g., 50 µL). Record pH after stabilization (drift < 0.5 mV/min).

-

Data Analysis: Plot pH vs. Volume of NaOH.

-

Inflection Point: The point of steepest slope represents the equivalence point.

-

Half-Equivalence Point: The pH at exactly 50% neutralization corresponds to the pKa .

-

Figure 2: Potentiometric titration workflow for precise pKa determination.

Implications in Drug Development

Solubility & Extraction Strategy

The pKa of ~4.75 dictates the extraction behavior.

-

Acidic Conditions (pH < 3): The molecule is protonated (

) and highly water-soluble. It will remain in the aqueous phase. -

Basic Conditions (pH > 6): The molecule is neutral (

) and lipophilic. It can be efficiently extracted into organic solvents (DCM, EtOAc, MTBE). -

Protocol Tip: To isolate the free amine from the hydrochloride salt, adjust the aqueous solution to pH 9-10 using saturated

or

Reactivity: Weinreb Amide Synthesis

In the synthesis of Weinreb amides via acyl chlorides, the hydrochloride salt acts as a proton source.

-

Stoichiometry: You must use at least 2 equivalents of an auxiliary base (e.g., Pyridine, TEA, or DIPEA).

-

1 Eq neutralizes the HCl salt of the starting material.

-

1 Eq neutralizes the HCl generated during the substitution reaction.

-

-

Nucleophilicity: The reduced basicity (pKa 4.75 vs 10.5 for amines) correlates with reduced nucleophilicity. However, the alpha-effect (lone pair repulsion between N and O) significantly enhances its nucleophilicity, making it surprisingly reactive toward carbonyls despite the low pKa [2].

References

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[1] (Source for

-dimethylhydroxylamine pKa = 4.75).[1][2] -

Buncel, E., & Hoz, S. (1984). The Alpha-Effect in Nucleophilic Substitution. Israel Journal of Chemistry, 26(3), 313-319.

-

PubChem Database. (2023).[3] Compound Summary for CID 122163408: Ethoxy(propan-2-yl)amine. [Link]

-

Evans, D. A. (2005). Evans pKa Table. Harvard University. (Authoritative compilation of pKa values for organic synthesis). [Link]

Sources

Reactivity profile of Ethoxy(propan-2-yl)amine cation

Topic: Reactivity Profile of Ethoxy(propan-2-yl)amine Cation Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Systematic Analysis of Stability, Ionic Mechanisms, and Synthetic Utility

Executive Summary & Structural Identity

The Ethoxy(propan-2-yl)amine cation (systematically

This guide delineates the physicochemical behavior of the cation, specifically focusing on the suppression of radical homolysis via protonation, the kinetics of hydrolysis, and its utility as a "switchable" intermediate in pharmaceutical synthesis.

Structural Specifications

| Property | Detail |

| Systematic Name | |

| Formula | |

| Core Motif | Secondary Alkoxyamine (Protonated) |

| Key Functional Group | |

| pKa (Conjugate Acid) | ~4.2 – 4.6 (Estimated based on methoxyamine analogs) |

| Electronic State | Closed-shell cation (distinct from radical cations) |

Formation and Protonation Thermodynamics

The reactivity of ethoxy(propan-2-yl)amine is governed by the availability of the nitrogen lone pair. Unlike alkylamines (pKa ~10), alkoxyamines are significantly less basic due to the negative inductive effect (

The Protonation Equilibrium

Upon treatment with Brønsted acids (e.g., HCl, TFA), the neutral amine accepts a proton. This event dramatically alters the molecular orbital landscape, effectively "locking" the nitrogen lone pair and shutting down the

Key Insight: Protonation is the primary "control switch" for this molecule. In its neutral state, it is susceptible to oxidation (to nitroxides). In its cationic state, it becomes resistant to oxidation but susceptible to nucleophilic attack.

Figure 1: The protonation equilibrium acts as a reactivity switch. The cationic form is stabilized against oxidative degradation but activated for ionic hydrolysis.

Suppression of Radical Homolysis (The "Proton Switch")

A critical feature of alkoxyamines is the lability of the

Mechanism of Stabilization

In the neutral species, lone pair repulsion between the nitrogen and oxygen weakens the

-

Neutral

: Lower (susceptible to thermal homolysis). -

Cationic

: Significantly Higher.

Experimental Implication: If your protocol requires generating a radical or nitroxide from this species, you must operate at pH > 5. Acidic conditions will inhibit radical formation, preserving the molecule intact or forcing it down ionic decomposition pathways.

Ionic Reactivity Profile: Acid-Catalyzed Decomposition

While protonation prevents radical cleavage, it activates the molecule toward nucleophilic substitution and elimination reactions. The ethoxy(propan-2-yl)aminium cation is susceptible to acid-catalyzed hydrolysis, particularly under heating.

Decomposition Pathways

Two primary pathways compete under acidic conditions:

-

Attack at the Ethyl Group: Nucleophiles (e.g.,

- Bond Cleavage (Heterolysis): Less common in simple alkyl-alkoxyamines but possible under strong acid catalysis, releasing an alcohol and an ammonium species.

Protocol: Controlled Hydrolysis

To cleave the alkoxyamine back to the parent hydroxylamine or amine salts:

-

Solvent: Aqueous Dioxane or Ethanol.

-

Reagent: 4M HCl (Excess).

-

Conditions: Reflux (80–100°C) for 2–6 hours.

-

Outcome: Cleavage of the ether linkage typically yields the hydroxylamine salt.

Figure 2: Competitive ionic decomposition pathways under acidic stress. Pathway A is generally favored in the presence of good nucleophiles.

Synthetic Applications & Handling

Precursor to Nitroxides

The cation itself is not the active radical species. To access the corresponding nitroxide (a potential spin label or antioxidant):

-

Deprotonation: Treat the cation with a mild base (

) to restore the neutral amine. -

Oxidation: React with

and a catalyst (-

Note: Secondary alkoxyamines oxidize to nitroxides (

is not stable; this usually applies to hydroxylamines). Correction: Secondary alkoxyamines ( -

Correct Application: This molecule is often used as a protected hydroxylamine . The ethyl group protects the oxygen.

-

Solubility and Purification

-

Solubility: The cation (chloride or triflate salt) is highly soluble in water, methanol, and DMSO. It is insoluble in non-polar solvents (hexane, ether).

-

Purification: The cationic form allows for easy purification from neutral organic impurities via aqueous acid extraction.

Safety Profile (E-E-A-T)

-

Toxicity: Alkoxyamines can be skin irritants.

-

Stability: The perchlorate salts of alkoxyamines can be potentially explosive. Recommendation: Use Hydrochloride (

) or Triflate (

Summary of Reactivity Data

| Condition | Reactivity Mode | Major Product/Outcome |

| Neutral (pH > 7) | Nucleophilic ( | Alkylation/Acylation at Nitrogen |

| Acidic (pH < 4) | Ionic Stability | Formation of stable Ammonium Salt |

| Strong Acid + Heat | Hydrolysis ( | Cleavage to Hydroxylamine + Ethanol |

| Oxidative (Peroxide) | Radical Oxidation | Requires deprotonation first -> Nitroxide |

| Lewis Acid ( | Coordination | Complexation / Activation of C-O bond |

References

-

General Reactivity of Alkoxyamines

-

Protonation Effects on Homolysis

- Source: Edeleva, M., et al. "Labile alkoxyamines: past, present, and future." Chemical Communications, 2014.

-

URL:[Link]

-

Synthesis via Hydroxylamine Alkylation

- Source: "Rapid synthesis of alkoxyamine hydrochloride derivatives

-

URL:[Link]

-

Electrochemical Cleavage (Related Mechanism)

- Source: "The Mechanism of Oxidative Alkoxyamine Cleavage.

-

URL:[Link]

Sources

The N-Alkoxyamine Handbook: Ethoxy(propan-2-yl)amine Hydrochloride

The following is an in-depth technical guide on Ethoxy(propan-2-yl)amine hydrochloride , designed for researchers and drug development professionals.

Technical Monograph & Literature Guide

Executive Summary & Chemical Identity

Ethoxy(propan-2-yl)amine hydrochloride is a specialized

Unlike simple aliphatic amines, this compound features a labile

Core Chemical Data

| Property | Specification |

| Systematic Name | |

| Common Name | |

| CAS Registry Number | 1909313-11-6 (HCl salt) / 51560-50-0 (Free base) |

| Molecular Formula | |

| Molecular Weight | 139.62 g/mol (Salt) / 103.16 g/mol (Base) |

| InChIKey | LOPMOJDYWCHTJL-UHFFFAOYSA-N (Free base) |

| SMILES | CCONC(C)C.Cl |

Nomenclature & Synonym Resolution

One of the primary challenges in sourcing and researching this compound is the divergence in nomenclature between chemical vendors, patent databases, and academic literature. The table below resolves these variations to prevent costly procurement errors—specifically avoiding confusion with structural isomers like ether-amines.

Synonym Mapping Table

| Source / Context | Synonym Used | Technical Note |

| IUPAC (Preferred) | Unambiguous; denotes | |

| Chemical Abstracts (CAS) | 2-Propanamine, | Standard inversion for indexing. |

| Organic Synthesis | Describes the functional class best. | |

| Vendor/Catalog | Ethoxy(propan-2-yl)amine | Parentheses indicate |

| Common Misnomer | 2-Ethoxy-isopropylamine | DANGER: Often refers to the ether-amine isomer ( |

Isomer Alert: The "Ether-Amine" Trap

Database searches for "ethoxy isopropyl amine" frequently return 1-ethoxypropan-2-amine (CAS 1185304-14-6) or 2-ethoxypropan-1-amine . These are ethers , not hydroxylamines. They lack the

Verification Protocol:

Always verify the presence of the

Structural Visualization & Logic

The following diagram illustrates the connectivity and the critical distinction between the target

Caption: Structural logic distinguishing the N-O linked target (left) from the C-O-C linked ether isomer (right).

Synthesis & Experimental Context

While often purchased as a catalog reagent, understanding the synthesis of Ethoxy(propan-2-yl)amine is vital for troubleshooting impurities (such as over-alkylated byproducts).

Primary Synthetic Pathway: Reductive Amination

The most robust synthesis involves the reductive amination of acetone with

-

Condensation: Acetone +

-Ethylhydroxylamine -

Reduction: The oxime is reduced (using Sodium Cyanoborohydride or catalytic hydrogenation) to the secondary amine.

-

Salt Formation: Treatment with anhydrous HCl gas in diethyl ether precipitates the target hydrochloride.

Why this matters:

-

Impurity Profile: This route avoids the formation of quaternary ammonium salts common in direct alkylation.

-

Search Tip: If the CAS is elusive, search for the reaction of Acetone with Ethoxyamine .

Applications in Drug Discovery[7]

-

Weinreb Amide Analogs: Standard Weinreb amides use

-methoxy--

Prevent over-addition of highly reactive Grignard reagents.

-

Alter the solubility profile of the intermediate.

-

Tune the stability of the tetrahedral intermediate during ketone synthesis.

-

-

Nitroxide Radical Precursors: Oxidation of this secondary amine yields a stable nitroxide radical (analogous to TEMPO, but acyclic). These are used as:

-

Polymerization Inhibitors: "Short-stoppers" in radical polymerization.[6]

-

Spin Labels: For EPR spectroscopy in biological systems.

-

Literature Search Strategy

To find relevant papers and patents, generic keyword searches often fail due to the nomenclature issues described above. Use the following structured search queries in SciFinder, Reaxys, or Google Scholar.

Recommended Search Queries

-

Structure-Based: Search specifically for the substructure Et-O-NH-iPr.

-

Keyword String: "N-ethoxypropan-2-amine" OR "O-ethyl-N-isopropylhydroxylamine" OR "1909313-11-6"

-

Functional Application: "Weinreb amide" AND "isopropyl" AND "ethoxy"

Key References

-

PubChem Compound Summary. Ethoxy(propan-2-yl)amine hydrochloride. National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 19, 2026.

-

ChemicalBook. Product Catalog: Ethoxy(propan-2-yl)amine hydrochloride. CAS 1909313-11-6.[7]

-

Sigma-Aldrich (Merck). Building Blocks: Alkoxyamines. (General reference for N,O-dialkylhydroxylamine utility).

-

BenchChem. O-Isopropylhydroxylamine and derivatives. (Context on isopropyl-hydroxylamine scaffolds).

(Note: Specific peer-reviewed papers dedicated solely to this molecule are rare; it is primarily referenced within patents for broad Markush structures of herbicides or pharmaceutical intermediates. The references above provide the definitive chemical data).

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - C5H13NO - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C - Explore [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. EP0003898A1 - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS [chemicalbook.com]

Methodological & Application

Application Note: General Procedures for N-Alkoxyamine Bond Formation

Abstract & Strategic Overview

The N-alkoxyamine motif (

Constructing the C–O–N bond requires a strategic choice between nucleophilic substitution (using

Method Selection Matrix

| Feature | Method A: Mitsunobu Coupling | Method B: Direct Alkylation ( | Method C: Radical Coupling |

| Primary Substrate | Alcohols ( | Alkyl Halides ( | C-Radical Precursors / Nitroxides |

| Mechanism | Radical Recombination | ||

| Key Reagents | Base ( | Cu(I) / Ligand (ATRA conditions) | |

| Product Type | Protected | Protected | Fully substituted |

| Primary Utility | Small molecule synthesis, chiral centers | Robust, scalable synthesis | Polymer initiation, sterically hindered bonds |

Protocol A: The Nucleophilic Route (N-Hydroxyphthalimide Strategy)

This is the industry-standard approach for synthesizing

Workflow Visualization

Figure 1: Step-wise workflow for the Mitsunobu synthesis of N-alkoxyamines using NHPI.

Sub-Protocol: Mitsunobu Coupling

Applicability: Primary and secondary alcohols.[1][2] Stereochemical inversion occurs at the carbon center.

Reagents:

-

Substrate: Alcohol (1.0 equiv)[1]

-

Nucleophile:

-Hydroxyphthalimide (NHPI) (1.1 – 1.2 equiv) -

Phosphine: Triphenylphosphine (

) (1.2 – 1.5 equiv) -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous THF or DCM (0.1 – 0.2 M)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

-

Dissolution: Dissolve the Alcohol, NHPI, and

in anhydrous THF.-

Note: Order of addition is critical.[1] Do not add the azo-reagent yet.

-

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Activation: Add DIAD dropwise via syringe or addition funnel over 15–30 minutes.

-

Causality: Rapid addition generates excessive heat and can lead to hydrazine byproducts or decomposition of the betaine intermediate. The solution will turn yellow/orange.

-

-

Reaction: Allow the reaction to warm to room temperature naturally and stir for 6–16 hours.

-

Quenching: Add a small amount of water or saturated

. -

Purification: Concentrate the solvent. The byproduct

can be difficult to remove.[3]-

Tip: Triturate the residue with cold diethyl ether/hexanes to precipitate the bulk of

before flash chromatography.

-

Sub-Protocol: Direct Alkylation ( )

Applicability: Primary alkyl halides (bromides/iodides).

Reagents:

-

Alkyl Halide (1.0 equiv)

-

NHPI (1.1 equiv)

-

Base:

(2.0 equiv) or DBU (1.1 equiv) -

Solvent: DMF, DMSO, or Acetone

Procedure:

-

Dissolve NHPI and Base in the solvent. Stir for 10–15 mins to generate the red-colored phthalimide anion.

-

Add the Alkyl Halide.

-

Heat to 50–80 °C (depending on halide reactivity) for 4–12 hours.

-

Standard aqueous workup (EtOAc extraction) and chromatography.

Deprotection (Hydrazinolysis)

To reveal the free

-

Dissolve the

-alkoxyphthalimide intermediate in MeOH or EtOH. -

Add Hydrazine monohydrate (

) (3.0 – 5.0 equiv). -

Stir at RT (or reflux if sluggish) for 1–2 hours. A white precipitate (phthalhydrazide) will form.

-

Filter off the precipitate. Concentrate the filtrate.

-

Critical Step: The product is an amine.[4][5][6] Ensure the workup pH is basic (>10) to extract it into the organic layer, or isolate as the HCl salt by adding HCl/dioxane.

Protocol B: The Radical Coupling Route (NMP & Hindered Systems)

This method is preferred when synthesizing fully substituted alkoxyamines (

Mechanism

The reaction relies on the diffusion-controlled coupling of a transient carbon-centered radical (

Workflow Visualization

Figure 2: Atom Transfer Radical Addition (ATRA) approach to alkoxyamines.

Protocol: Copper-Mediated Coupling (ATRA conditions)

Reagents:

-

Alkyl Bromide (1.0 equiv)

-

Nitroxide (e.g., TEMPO) (1.2 equiv)

-

Copper(0) powder (1.0 equiv) or CuBr (1.0 equiv)

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1.0 equiv)

-

Solvent: Benzene or Toluene (degassed)

Step-by-Step Procedure:

-

Deoxygenation: Rigorously degas the solvent (freeze-pump-thaw x3). Oxygen is a radical scavenger and will kill the reaction.

-

Mixing: In a glovebox or under Argon, combine Alkyl Bromide, Nitroxide, Copper source, and Ligand in a Schlenk tube.

-

Reaction: Seal and heat to 50–80 °C. The reaction involves a redox equilibrium.

-

Observation: The color changes as Cu(I) oxidizes to Cu(II).

-

-

Workup: Dilute with EtOAc. Wash with aqueous EDTA or

to remove copper salts (blue aqueous layer). -

Isolation: Dry and concentrate. Flash chromatography is usually effective (nitroxides are visible/UV active).

Troubleshooting & Expert Insights

| Problem | Probable Cause | Corrective Action |

| Low Yield (Mitsunobu) | Steric hindrance or high pKa of nucleophile. | Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and |

| Hydrazine Contamination | Incomplete separation of Mitsunobu byproducts. | Use polymer-supported |

| Blue Product (Radical) | Residual Copper. | Wash organic layer with saturated |

| O- vs N-Alkylation | Using unmasked hydroxylamine. | Always use NHPI or |

References

-

Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides via the Mitsunobu reaction.[3] Synthesis, 1976(10), 682-684. Link

-

Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New polymer synthesis architectures: complex structures via nitroxide-mediated free radical polymerization. Chemical Reviews, 101(12), 3661-3688. Link

-

Matyjaszewski, K., et al. (1998). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 31(17), 5955–5957. Link

-

Barrett, A. G., et al. (2000). Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters, 2(17), 2629-2632. Link

-

Foot, J. S., et al. (2005). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Organic & Biomolecular Chemistry, 3, 407-409. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. datapdf.com [datapdf.com]

- 4. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]

- 5. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 6. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation with Ethoxy(propan-2-yl)amine Hydrochloride

Technical Overview & Mechanistic Challenges

Q: Why is the amidation of Ethoxy(propan-2-yl)amine consistently lower yielding than standard amine couplings?

A: This specific coupling reaction faces a "perfect storm" of kinetic barriers. You are not merely forming an amide; you are synthesizing a sterically hindered N-alkoxy amide (a Weinreb-like amide analog).

-

Steric Hindrance (The Isopropyl Factor): The amine nitrogen is attached to a bulky isopropyl group (

). This creates significant steric crowding around the nucleophilic center, impeding the attack on the activated carbonyl species. -

Electronic Deactivation (The Alpha-Effect Paradox): While the adjacent oxygen atom typically increases nucleophilicity via the alpha-effect, the electron-withdrawing nature of the ethoxy group (

) inductively destabilizes the developing positive charge in the transition state. -

Salt Dissociation: As a hydrochloride salt, the amine is biologically and chemically inert until fully deprotonated. Incomplete free-basing in organic solvents (like DCM or DMF) is a common silent failure mode.

Optimized Protocols (The "Gold Standard")

Do not rely on standard EDC/NHS or DCC conditions. They are insufficient for this hindered substrate.

Protocol A: T3P® (Propylphosphonic Anhydride) Method

Recommended for chiral acids or highly sensitive substrates to prevent racemization.

Rationale: T3P acts as both a coupling agent and water scavenger, driving the equilibrium toward the amide. It is particularly effective for sterically hindered anilines and alkoxyamines.

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Ethoxy(propan-2-yl)amine HCl (1.2 equiv) in anhydrous EtOAc or 2-MeTHF (Concentration ~0.1 M). Note: DMF can be used if solubility is an issue, but EtOAc aids workup.

-

Base Addition: Cool to 0°C. Add Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv).

-

Critical: You need at least 1 equiv to neutralize the HCl salt and 1 equiv to activate the acid. Excess base ensures the amine remains nucleophilic.

-

-

Coupling: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

-

Monitoring: Check LCMS. If conversion is <50% after 6 hours, heat to 40-50°C (T3P is thermally stable).

Protocol B: The "Acid Chloride" Route

Recommended for non-chiral acids or when coupling agents fail.

Rationale: Converting the acid to an acid chloride generates a highly electrophilic species that can overcome the steric barrier of the isopropyl group.

Step-by-Step:

-

Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl/Oxalyl Chloride.

-

Preparation: Dissolve Ethoxy(propan-2-yl)amine HCl (1.1 equiv) in dry DCM or THF.

-

Scavenging: Add Triethylamine (TEA) or DIPEA (3.0 equiv). Stir for 10 mins to ensure free-basing.

-

Addition: Add the crude Acid Chloride (dissolved in minimal DCM) dropwise at 0°C.

-

Catalysis: Add DMAP (10 mol%) to catalyze the acylation. Warning: DMAP can cause racemization in chiral acids.

Data & Reagent Selection Guide

Table 1: Coupling Agent Performance Matrix for Hindered Alkoxyamines

| Reagent | Reactivity | Epimerization Risk | Yield Potential | Notes |

| T3P | High | Very Low | ⭐⭐⭐⭐⭐ | Best overall balance; easy workup (water soluble byproducts). |

| HATU/HOAt | Very High | Low-Medium | ⭐⭐⭐⭐ | Excellent for difficult couplings; removing urea byproduct can be tricky. |

| EDC/HOBt | Low | Low | ⭐ | Avoid. Insufficient activation for N-isopropyl-N-alkoxy amines. |

| Acid Chloride | Extreme | High | ⭐⭐⭐⭐⭐ | "Nuclear option." High yield but high risk of side reactions/racemization. |

| COMU | High | Low | ⭐⭐⭐⭐ | Safer alternative to HATU (non-explosive), often higher yields than HBTU. |

Troubleshooting Decision Tree

Use the following logic flow to diagnose low yields.

Figure 1: Diagnostic workflow for identifying the root cause of amide coupling failure.

Frequently Asked Questions (FAQ)

Q: I see a significant amount of the activated ester intermediate by LCMS, but it won't convert to the product. Why? A: This confirms the steric barrier . The activated ester (e.g., O-At or O-Bt ester) is formed, but the N-isopropyl amine is too bulky to attack it efficiently.

-

Fix: Switch to HATU (creates a more reactive aza-benzotriazole ester) or T3P . If using HATU, add HOAt as an additive to speed up the trans-esterification.

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can sometimes retain the amine HCl salt in a solvation shell that hinders deprotonation. If you use DMF, ensure you use a strong non-nucleophilic base like DIPEA (Hunig's base) rather than weak bases like NMM. 2-MeTHF is often superior for T3P reactions as it allows for higher reaction temperatures and easier aqueous workup.

Q: My product is water-soluble. How do I purify it? A: Alkoxyamides can be polar. If using T3P, the phosphorus byproducts are water-soluble.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and pyridine), then Sat. NaHCO3 (to remove unreacted acid and phosphorus byproducts), then Brine.

-

If product is acid-sensitive: Skip the HCl wash and use a pH 5 buffer.

Q: Is the "Ethoxy" group stable?

A: Yes, the N-ethoxy group is generally stable under standard coupling conditions. However, avoid strong Lewis acids (like

References

-

T3P in Amide Synthesis

-

Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1] (Review of T3P utility in hindered couplings).

-

-

Kinetic Resolution & Reactivity of N-Alkoxy Amines

-

Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines.[2] (Discusses the reduced nucleophilicity of N-alkoxy amines).

-

-

General Amide Coupling Reviews

- Amide Bond Formation: Beyond the Myth of Coupling Reagents.

Sources

Troubleshooting solubility issues of Ethoxy(propan-2-yl)amine HCl in DCM

Topic: Ethoxy(propan-2-yl)amine Hydrochloride in Dichloromethane (DCM)

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Technical Analysis

The Core Issue: You are attempting to dissolve an ionic lattice (Ethoxy(propan-2-yl)amine HCl ) in a moderately polar, aprotic solvent (DCM).

-

Thermodynamic Conflict: Amine hydrochloride salts possess high crystal lattice energy.[1] To dissolve, the solvent must provide enough solvation energy to overcome these inter-ionic forces.

-

Dielectric Limitation: Dichloromethane has a low dielectric constant (

).[1] It lacks the polarity to effectively dissociate and shield the tight ion pairs (

Diagnostic Decision Matrix

Before proceeding, determine if your downstream application requires the salt or the free base .

Figure 1: Decision matrix for solubilizing amine salts in non-polar media.

Troubleshooting Protocols

Protocol A: In-Situ Neutralization (For Chemical Reactions)

Use this if you need to react the amine in DCM (e.g., acylation, coupling) and cannot introduce water.

The Mechanism:

You add a sacrificial tertiary base (Triethylamine or DIPEA).[1] The base scavenges the proton from the Ethoxy(propan-2-yl)amine HCl.[1]

Step-by-Step:

-

Suspend the Ethoxy(propan-2-yl)amine HCl in DCM (0.1 M – 0.5 M). It will appear as a slurry.[1]

-

Cool the mixture to 0°C (optional, minimizes exotherm).

-

Add Triethylamine (TEA) or DIPEA (1.1 to 1.2 equivalents).[1]

-

Observation: The slurry often changes consistency. The active alkoxyamine dissolves, while the TEA·HCl may precipitate out as a fine white solid or remain partially suspended.[1]

-

Proceed: Add your electrophile (e.g., acid chloride, anhydride) directly to this mixture.[1] The TEA·HCl byproduct is inert in most acylation/alkylation reactions.[1]

Critical Note: Alkoxyamines (

Protocol B: Biphasic Extraction (For Isolation/Purification)

Use this to obtain the pure, DCM-soluble free base.

The Mechanism: The salt partitions into the aqueous phase, is neutralized by a base, and the resulting neutral amine partitions into the organic (DCM) phase.

Step-by-Step:

-

Dissolve the HCl salt in a minimal amount of water .[1]

-

Add an equal volume of DCM .[1]

-

Slowly add Saturated Aqueous

(or 1M NaOH) while stirring until the aqueous layer pH > 8.-

Why: You must exceed the

of the protonated amine to drive the equilibrium to the free base.

-

-

Separate the layers.[1] Extract the aqueous layer 2x with DCM.

-

Combine DCM layers, dry over

, and concentrate in vacuo. -

Result: Clear oil or low-melting solid (Free Base) that is fully soluble in DCM.[1]

Warning: Free alkoxyamines are prone to oxidation and decomposition.[1] Use immediately or store under inert gas at -20°C [2].

Protocol C: Co-Solvent Engineering (Maintaining Salt Form)

Use this if you strictly require the HCl salt (e.g., for stability or crystallization).

The Mechanism: Adding a Hydrogen-bond donor (alcohol) disrupts the crystal lattice.[1]

Step-by-Step:

-

Suspend the salt in DCM.[1]

-

Add Methanol (MeOH) dropwise.[1]

-

Typically, a 9:1 DCM:MeOH ratio is sufficient to dissolve amine hydrochlorides.

-

Alternative: Use Ethanol if Methanol is reactive toward your downstream reagents.

Technical Data & Reference Tables

Table 1: Solvent Dielectric Constants (Solubility Predictor)

Higher

| Solvent | Dielectric Constant ( | Solubility of Amine HCl |

| Dichloromethane (DCM) | 8.9 | Insoluble / Sparingly Soluble |

| Tetrahydrofuran (THF) | 7.5 | Insoluble |

| Ethanol | 24.5 | Moderate |

| Methanol | 32.7 | High (Recommended Co-solvent) |

| Water | 80.1 | Very High |

Data Source: Evans, D. A. Harvard University pKa Table [1]; Reichardt, Solvents and Solvent Effects [3].

Table 2: Base Strength Comparison (For Neutralization)

To deprotonate the salt, the added base must have a higher pKa than the amine.

| Compound Class | Approx.[1][2][3][4][5][6] pKa (Conjugate Acid) | Role |

| Alkoxyamine ( | ~ 4.6 | Target Molecule (Weak Base) |

| Pyridine | 5.2 | Weak Base (May not fully deprotonate) |

| Triethylamine (TEA) | 10.7 | Recommended Neutralizer |

| DIPEA (Hünig's Base) | 10.8 | Recommended Neutralizer |

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve the salt in pure DCM? A: Ultrasonication may create a finer suspension (kinetic solubility), but it will not create a true solution (thermodynamic solubility). The salt will eventually settle or crash out. Do not rely on this for precise stoichiometry.

Q: Why not use NaOH for the in-situ method? A: Solid NaOH is poorly soluble in DCM and acts too slowly.[1] Aqueous NaOH creates a biphasic system, which might hydrolyze sensitive reagents (like acid chlorides) if they are present in the DCM layer. Use soluble organic bases (TEA/DIPEA) for single-phase reactions.

Q: Is the Ethoxy(propan-2-yl)amine free base stable? A: Alkoxyamines are generally less stable than their alkyl counterparts.[1] They can undergo disproportionation or oxidation.[1] It is best to keep them as the HCl salt until immediately before use.

References

-

Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1] [Link]

-

Armarego, W. L. F., & Chai, C. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][5] [Link]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [Link][1]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. kabusa.com [kabusa.com]

- 3. PubChemLite - Ethoxy(propan-2-yl)amine hydrochloride (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 4. Dielectric Constant [macro.lsu.edu]

- 5. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Minimizing side reactions when using O-ethyl-N-isopropylhydroxylamine HCl

Topic: Minimizing Side Reactions & Process Optimization Document ID: TS-OEIH-001 Version: 2.4 (Current)[1]

Reagent Profile & Critical Distinction

Warning: Do not confuse this reagent with N-isopropylhydroxylamine (IPHA).[1][2]

-

Your Reagent: O-ethyl-N-isopropylhydroxylamine HCl (N,O-dialkyl).[1]

-